molecular formula C26H32O B1604154 trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene CAS No. 372983-17-0

trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene

Cat. No. B1604154
M. Wt: 360.5 g/mol
InChI Key: XCMYRYNJLWEIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene, also known as TMPE-PCHB, is an organometallic compound that has been extensively studied in recent years due to its potential applications in the fields of organic synthesis and medicinal chemistry. This compound has been found to possess a wide range of biological and biochemical activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, its unique chemical structure makes it an ideal candidate for a variety of synthetic reactions.

Scientific Research Applications

Photochemistry and Molecular Structure

Research in photochemistry and molecular structure involving compounds with elements related to "trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene" includes the study of photoisomerization and the identification of various isomers through techniques like HPLC and NMR spectroscopy. For example, Englert, Weber, and Klaus (1978) explored the photoisomerization of an aromatic analogue of retinoic acid, leading to the identification of multiple cis isomers, demonstrating the complexity and diversity of molecular structures achievable through photochemical processes (Englert, Weber, & Klaus, 1978).

Cationic Intermediates in Photolysis

Cozens, McClelland, and Steenken (1993) investigated the photolysis of cis-1-phenylcyclohexene and its derivatives, revealing insights into the formation of cationic intermediates and the role of solvent in the process (Cozens, McClelland, & Steenken, 1993). Such studies are crucial for understanding reaction mechanisms and could be applicable to exploring the behavior of similar compounds under light exposure.

Isomerization Under Alkaline Conditions

Zhou (2011) explored the isomerization of 1-allyl-4-methoxy-benzene under alkaline conditions, achieving high conversion rates and selectivity for trans-isomer formation. This research highlights the impact of reaction conditions on product distribution, which could be relevant for manipulating the structure and properties of compounds similar to "trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene" (Zhou, 2011).

properties

IUPAC Name

1-methoxy-4-[2-[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O/c1-3-4-5-6-21-9-15-24(16-10-21)25-17-11-22(12-18-25)7-8-23-13-19-26(27-2)20-14-23/h11-14,17-21,24H,3-6,9-10,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMYRYNJLWEIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00633559
Record name 1-Methoxy-4-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene

CAS RN

372983-17-0
Record name 1-Methoxy-4-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene
Reactant of Route 2
Reactant of Route 2
trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene
Reactant of Route 3
Reactant of Route 3
trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene
Reactant of Route 4
Reactant of Route 4
trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene
Reactant of Route 5
Reactant of Route 5
trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene
Reactant of Route 6
Reactant of Route 6
trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.